4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline
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Overview
Description
4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline is a chemical compound with the CAS Number: 2448293-73-8 . Its molecular weight is 243.74 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClN/c1-15(2,3)9-8-14-12-7-5-4-6-11(12)13(16)10-17-14/h4-7,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Structural Analysis
Isoquinoline derivatives have been synthesized and structurally analyzed for their chemical properties and potential applications. For instance, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate was studied for its crystal structure, highlighting the inclination of the chlorophenyl ring to the isoquinoline group, which might inform further chemical manipulations and applications in material science or pharmacology (Mague et al., 2017).
Chemical Reactions and Mechanisms
Isoquinoline derivatives undergo various chemical reactions that are pivotal in synthetic organic chemistry. For example, the oxidative dimerization of 1,3-bis(dimethylamino)isoquinolines to yield C-protonated 4,4′-bi-isoquinolyls showcases a method to create complex molecular structures potentially useful in developing novel compounds with specific biological or chemical properties (Boyd et al., 1985).
Catalytic Applications
The use of isoquinoline derivatives in catalysis, such as the palladium-catalyzed amination of 1-chloroisoquinolines, illustrates the role these compounds play in facilitating chemical reactions. This research is crucial for developing more efficient, selective, and environmentally friendly synthetic routes in pharmaceuticals and fine chemicals manufacturing (Prabakaran et al., 2010).
Antimicrobial and Antifungal Activities
Some isoquinoline derivatives exhibit antimicrobial and antifungal activities, making them potential candidates for drug development. Research into these properties can lead to the discovery of new therapeutic agents against resistant strains of bacteria and fungi (Surikova et al., 2014).
Material Science and Photophysical Properties
The aggregation-enhanced emission and solid-state emission properties of naphthalimide derivatives, related to isoquinoline, have implications for material science, particularly in developing new materials for optoelectronic applications (Srivastava et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-1-(3,3-dimethylbut-1-ynyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c1-15(2,3)9-8-14-12-7-5-4-6-11(12)13(16)10-17-14/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAORWDFJYYXHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=NC=C(C2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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